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Compound of Interest

Compound Name: N-propyl-3-(trifluoromethyl)aniline

Cat. No.: B1321753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-propyl-3-(trifluoromethyl)aniline is an aniline derivative featuring a propyl group on the

nitrogen atom and a trifluoromethyl substituent at the meta-position of the benzene ring. The

presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly

influences the molecule's electronic properties, lipophilicity, and metabolic stability. These

characteristics make it a valuable building block and intermediate in the synthesis of

pharmaceuticals and agrochemicals, where the trifluoromethyl group is often incorporated to

enhance efficacy, bioavailability, and resistance to metabolic degradation.[1] This guide

provides a comprehensive overview of its core physicochemical properties, detailed

experimental protocols for its synthesis and characterization, and a visual representation of its

synthetic pathway.

Physicochemical Properties
The key physicochemical properties of N-propyl-3-(trifluoromethyl)aniline are summarized in

the table below. These parameters are crucial for predicting its behavior in various chemical

and biological systems, aiding in solvent selection, reaction optimization, and early-stage drug

development assessments.
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Property Value Source

Identifier Information

CAS Number 887590-37-6 [1][2]

Molecular Formula C₁₀H₁₂F₃N [1][2][3]

Molecular Weight 203.2 g/mol [1][2]

Physical Properties

Boiling Point 235.3 ± 40.0 °C (Predicted)

Density 1.158 ± 0.06 g/cm³ (Predicted)

Chemical Properties

pKa 4.11 ± 0.25 (Predicted)

logP 3.60030 [2]

XLogP3 4.2 [2]

Molecular Descriptors

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
4 [2]

Rotatable Bond Count 3 [2]

Topological Polar Surface Area

(PSA)
12.03 Å² [2]

Complexity 167 [2]

Exact Mass 203.09218387 u [2]

Experimental Protocols
Synthesis via Direct N-Alkylation
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The most common and straightforward method for synthesizing N-propyl-3-
(trifluoromethyl)aniline is through the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This

reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[1]

Objective: To synthesize N-propyl-3-(trifluoromethyl)aniline by introducing a propyl group

onto the nitrogen atom of 3-(trifluoromethyl)aniline.

Materials:

3-(Trifluoromethyl)aniline

Propyl bromide (or propyl iodide)

Potassium carbonate (K₂CO₃), anhydrous (or Sodium Hydride, NaH)

Dimethylformamide (DMF), anhydrous

Potassium iodide (KI), catalytic amount (optional, enhances efficiency)[1]

Ethyl acetate

Hexane

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an

inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and

anhydrous dimethylformamide (DMF).

Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. If using propyl

bromide, a catalytic amount of potassium iodide (KI, ~0.1 eq) can be added to facilitate the

reaction.
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Add propyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.

Heat the reaction mixture to 60-80°C and maintain for 12-24 hours.[4] Reaction progress

should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Caution: Careful temperature control is crucial to minimize the formation of the N,N-dipropyl-

3-(trifluoromethyl)aniline byproduct from over-alkylation.[1]

After the reaction is complete (as indicated by the consumption of the starting aniline), cool

the mixture to room temperature.

Pour the reaction mixture into water and extract with ethyl acetate (3x).

Combine the organic layers and wash sequentially with water, saturated aqueous sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent in vacuo using a rotary evaporator.

Purify the resulting crude oil via flash column chromatography on silica gel, typically using a

hexane/ethyl acetate gradient, to yield pure N-propyl-3-(trifluoromethyl)aniline.[4]

Analytical Characterization Protocols
A. Mass Spectrometry (MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern of N-propyl-
3-(trifluoromethyl)aniline.

Methodology:

Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Introduce the sample into an Electron Ionization (EI) mass spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
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Expected Results:

A molecular ion peak (M⁺) should be observed at m/z 203.1, corresponding to the

molecular weight of the compound (C₁₀H₁₂F₃N).[1]

Key fragment ions are expected at:

m/z 174: Resulting from the alpha-cleavage and loss of an ethyl radical (•C₂H₅) from the

N-propyl group, a common pathway for N-alkyl amines.[1]

m/z 160: Corresponding to the loss of the entire propyl group (•C₃H₇).[1]

m/z 134: Corresponding to the loss of the trifluoromethyl group (•CF₃).[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of N-propyl-3-(trifluoromethyl)aniline by

analyzing the chemical environment of its protons (¹H) and fluorine atoms (¹⁹F).

Methodology:

Dissolve a 5-10 mg sample in approximately 0.7 mL of a deuterated solvent, typically

deuterated chloroform (CDCl₃), in an NMR tube.

Acquire ¹H NMR and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or

higher).

Expected ¹H NMR Spectrum (in CDCl₃):[1]

~7.3-6.5 ppm: A complex multiplet pattern corresponding to the four protons on the

aromatic ring.

~3.2 ppm: A triplet corresponding to the two N-methylene protons (N-CH₂-CH₂-CH₃),

deshielded by the adjacent nitrogen atom.[1][4]

~1.7 ppm: A sextet or multiplet corresponding to the two central methylene protons (-CH₂-

CH₂-CH₃).[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1321753
https://www.benchchem.com/product/b1321753
https://www.benchchem.com/product/b1321753
https://www.benchchem.com/product/b1321753
https://www.benchchem.com/product/b1321753?utm_src=pdf-body
https://www.benchchem.com/product/b1321753
https://www.benchchem.com/product/b1321753
https://www.benchchem.com/product/b1385912
https://www.benchchem.com/product/b1385912
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~1.0 ppm: A triplet corresponding to the three terminal methyl protons (-CH₂-CH₂-CH₃).[4]

A broad singlet corresponding to the N-H proton may also be observed.

Expected ¹⁹F NMR Spectrum:

A single, sharp singlet is expected for the three equivalent fluorine atoms of the

trifluoromethyl (-CF₃) group.[1]

Visualization
The following diagram illustrates the synthetic workflow for N-propyl-3-
(trifluoromethyl)aniline via the direct N-alkylation method.
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Caption: Synthetic workflow for N-propyl-3-(trifluoromethyl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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